5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its reactivity and potential biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with gaba receptors and neurotransmission . These targets play a crucial role in maintaining the balance of excitatory and inhibitory signals in the brain, which is essential for normal brain function.
Mode of Action
This interaction could lead to changes in the conformation or function of the targets, affecting the overall signaling pathways in which they are involved .
Result of Action
Based on its potential targets and pathways, the compound could potentially alter neuronal communication, which could have various downstream effects depending on the specific context within the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole-5-thiol
- 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-thiadiazole-2-thiol
- 2-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-5-thiol
Uniqueness
5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2OS/c10-6-2-1-3-7(11)5(6)4-8-12-13-9(15)14-8/h1-3H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHITZEQDAPOBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NNC(=S)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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